molecular formula C12H16BNO2 B2403670 [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid CAS No. 2377587-36-3

[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid

Cat. No.: B2403670
CAS No.: 2377587-36-3
M. Wt: 217.08
InChI Key: PVAMJYLSYOSSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 1-methyl-3,6-dihydro-2H-pyridin-4-yl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Substitution on the Phenyl Ring: The phenyl ring is then substituted with the pyridine derivative through electrophilic aromatic substitution reactions.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include biaryl compounds, phenols, and piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the pyridine substitution, making it less versatile in certain applications.

    Pyridineboronic Acid: Contains a pyridine ring but lacks the phenyl substitution, affecting its reactivity and applications.

    [4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic Acid: Combines the features of both phenyl and pyridine boronic acids, offering unique reactivity and versatility.

Uniqueness

The unique combination of the phenyl and pyridine rings in this compound imparts specific chemical properties that make it valuable in a wide range of applications. Its ability to participate in various chemical reactions and interact with biological targets sets it apart from other boronic acids .

Properties

IUPAC Name

[4-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-6,15-16H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAMJYLSYOSSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.